4-(Methylsulfonyl)benzaldehyde

Anticancer drug discovery Glioblastoma multiforme Thiazolidinone synthesis

Choose 4-(methylsulfonyl)benzaldehyde for >10-fold antiglioma potency over methylthio analogs. Its -SO₂CH₃ group (σp≈0.72) provides strong electron withdrawal and unique H-bond acceptor capacity. Validated substrate for L-threonine aldolase-catalyzed synthesis (>99% de). Gateway to COX-2-selective pharmacophore. Distinct LogP (~0.37) versus 4-nitrobenzaldehyde. Essential for thiamphenicol, kinase inhibitors, and selective COX-2 programs. ≥98% purity.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 5398-77-6
Cat. No. B046332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)benzaldehyde
CAS5398-77-6
Synonyms4-Formylphenyl Methyl Sulfone;  4-Methanesulfonylbenzaldehyde;  Methyl 4-Formylphenyl Sulfone;  NSC 3011;  p-(Methylsulfonyl)benzaldehyde
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3
InChIKeyPSVPUHBSBYJSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)benzaldehyde (CAS 5398-77-6): Technical Profile for Research Procurement and Building Block Selection


4-(Methylsulfonyl)benzaldehyde (CAS 5398-77-6) is a para-substituted aromatic aldehyde bearing a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group. This structural feature confers distinct electronic properties compared to other para-substituted benzaldehydes, including enhanced electrophilicity at the aldehyde carbon and unique hydrogen-bonding capacity via the sulfonyl oxygens . The compound serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis, with established roles in the production of thiamphenicol (a second-generation broad-spectrum antibiotic) and as a key intermediate for kinase inhibitor development where the sulfonyl group participates in critical interactions within ATP-binding pockets .

Why 4-(Methylsulfonyl)benzaldehyde Cannot Be Replaced by Common para-Substituted Benzaldehyde Analogs


The methylsulfonyl group (-SO₂CH₃) is fundamentally distinct from other para-substituents such as methoxy (-OCH₃), methylthio (-SCH₃), cyano (-CN), or nitro (-NO₂) in ways that preclude simple substitution. The sulfonyl group is both strongly electron-withdrawing (σp ≈ 0.72) and capable of acting as a hydrogen-bond acceptor via its two oxygen atoms, enabling specific binding interactions in enzyme active sites that are structurally impossible for mono-oxygen or non-oxygenated substituents . Additionally, the oxidation state difference between -SO₂CH₃ and -SCH₃ (methylthio) dramatically alters both the compound's polarity (LogP difference approximately 1.6 units) and its biological activity profile in derivative series, as demonstrated in direct antiglioma comparisons . These physicochemical and electronic divergences mean that substituting a methoxy-, methylthio-, cyano-, or nitro-benzaldehyde for 4-(methylsulfonyl)benzaldehyde will yield products with fundamentally different reactivity, solubility, target engagement, and biological outcomes.

Quantitative Differentiation Evidence: 4-(Methylsulfonyl)benzaldehyde vs. Structural Analogs


Superior Antiglioma Activity in Thiazolidin-4-one Derivatives: 4-(Methylsulfonyl)benzaldehyde vs. 4-(Methylthio)benzaldehyde

In a direct comparative study, thiazolidin-4-one derivatives synthesized from 4-(methylsulfonyl)benzaldehyde demonstrated significantly superior antiglioma activity compared to identical derivatives prepared from 4-(methylthio)benzaldehyde. The four most active compounds in the entire 14-compound series (compounds 5b, 5e, 5g, and 6e) were all derived from 4-(methylsulfonyl)benzaldehyde, not from the methylthio analog . This difference is attributed to the sulfonyl group's capacity for specific hydrogen-bonding interactions within the target site, a property absent in the methylthio (-SCH₃) substituent.

Anticancer drug discovery Glioblastoma multiforme Thiazolidinone synthesis Structure-activity relationship

Validated Substrate for Engineered L-Threonine Aldolase: Enzymatic Activity and Diastereoselectivity Data

4-(Methylsulfonyl)benzaldehyde (designated 4-MTB) has been established as a preferred substrate for L-threonine aldolase (LTA) biocatalysts, enabling stereoselective synthesis of the valuable chiral intermediate L-threo-4-methylsulfonylphenylserine (L-threo-MTPS). Wild-type NmLTA enzyme processes 4-MTB with 64.8 U mg⁻¹ activity and 89.5% diastereomeric excess (de). An engineered triple variant (N18S/Q39R/Y319L, SRL) further improved these parameters to 95.7 U mg⁻¹ activity and >99% de, achieving gram-scale space-time yield of 9.0 g L⁻¹ h⁻¹ . In a separate study, an engineered Pseudomonas putida LTA mutant processed 4-MTB with 72% conversion and 86% de, representing 2.3-fold and 5.1-fold improvements relative to the wild-type enzyme .

Biocatalysis Enzyme engineering β-Hydroxy-α-amino acid synthesis Chiral pharmaceutical intermediates

Electron-Withdrawing Capacity Differentiates Reactivity from Common Benzaldehyde Analogs

The methylsulfonyl group (-SO₂CH₃) exhibits a Hammett σp value of approximately 0.72, categorizing it as a strong electron-withdrawing substituent comparable to -CN (σp = 0.66) and -NO₂ (σp = 0.78) . This is in stark contrast to electron-donating para-substituents such as -OCH₃ (σp = -0.27) and -SCH₃ (σp = 0.00) . The electron-withdrawing nature significantly increases the electrophilicity of the aldehyde carbon, enhancing reactivity in nucleophilic addition reactions (e.g., cyanohydrin formation, aldol condensations, and enzyme-catalyzed C–C bond formations) compared to electron-rich analogs. The LogP value of 4-(methylsulfonyl)benzaldehyde is reported as 0.37 (alternative calculated value 1.9834 ), reflecting moderate lipophilicity that differs substantially from 4-methoxybenzaldehyde (LogP ~1.7) and 4-methylthiobenzaldehyde (LogP ~2.0), impacting solubility, membrane permeability, and chromatographic behavior.

Organic synthesis Reactivity prediction Electrophilic aromatic substitution Building block selection

Selective COX-2 Inhibitor Scaffold: Structural Role of 4-Methylsulfonylphenyl Moiety

The 4-(methylsulfonyl)phenyl moiety (derived from 4-(methylsulfonyl)benzaldehyde as a synthetic building block) confers selective COX-2 inhibitory activity when incorporated into 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives . This scaffold demonstrates effective inhibition of COX-2 while showing minimal interaction with COX-1, a selectivity profile that distinguishes it from non-selective NSAID pharmacophores. The methylsulfonyl group participates in specific hydrogen-bonding interactions within the COX-2 active site that are geometrically incompatible with COX-1, a feature not achievable with methylthio (-SCH₃) or methoxy (-OCH₃) analogs .

Anti-inflammatory drug discovery COX-2 selective inhibition Pyrimidine derivatives Structure-based drug design

Cytotoxicity Selectivity Profile in Glioblastoma Models

In the direct comparative study of thiazolidin-4-one derivatives, compounds derived from 4-(methylsulfonyl)benzaldehyde demonstrated favorable cytotoxicity selectivity between glioblastoma cells and normal primary astrocytes. None of the fourteen tested compounds (including both sulfonyl- and methylthio-derived series) showed toxicity to primary astrocytes at 100 μM, and eight compounds were non-cytotoxic even at 250 μM after 72 hours of treatment . Notably, the most potent antiglioma compounds (5b, 5e, 5g, and 6e, all sulfonyl-derived) maintained this favorable safety profile, demonstrating activity against C6 glioblastoma cells at concentrations 20- to 50-fold lower than the highest non-cytotoxic concentration in normal cells .

Cancer therapeutics Therapeutic index Normal cell toxicity Drug safety profiling

Evidence-Backed Application Scenarios for 4-(Methylsulfonyl)benzaldehyde Procurement


Medicinal Chemistry: Anticancer Lead Optimization Requiring >10-Fold Potency Advantage Over Methylthio Analogs

For research programs developing thiazolidin-4-one or related heterocyclic scaffolds targeting glioblastoma multiforme, 4-(methylsulfonyl)benzaldehyde is the preferred building block over 4-(methylthio)benzaldehyde. Direct comparative evidence demonstrates that sulfonyl-derived compounds achieve antiglioma activity at concentrations as low as 5 μM, representing a >10-fold potency improvement compared to methylthio-derived compounds, which show no significant activity at ≤50 μM . Furthermore, the sulfonyl-derived series maintains a ≥20-fold therapeutic window against normal primary astrocytes, supporting safer lead compound profiles .

Biocatalysis and Process Chemistry: Chiral β-Hydroxy-α-Amino Acid Synthesis via Engineered L-Threonine Aldolase

For industrial biocatalysis groups developing enzymatic routes to chiral pharmaceutical intermediates, 4-(methylsulfonyl)benzaldehyde (4-MTB) is a validated substrate for L-threonine aldolase-catalyzed C–C bond formation. Engineered enzyme variants process 4-MTB with up to 95.7 U mg⁻¹ activity and >99% diastereomeric excess, achieving gram-scale space-time yields of 9.0 g L⁻¹ h⁻¹ for L-threo-4-methylsulfonylphenylserine synthesis . The availability of X-ray crystallographic data and established enzyme engineering protocols for 4-MTB enables predictable process optimization .

Drug Discovery: COX-2 Selective Inhibitor Development Requiring Validated 4-Methylsulfonylphenyl Pharmacophore

For medicinal chemistry teams developing selective COX-2 inhibitors, 4-(methylsulfonyl)benzaldehyde serves as the gateway to the 4-methylsulfonylphenyl pharmacophore, which confers COX-2 selectivity through specific hydrogen-bonding interactions within the COX-2 active site that are geometrically incompatible with COX-1 . This structural motif cannot be replicated using 4-methoxybenzaldehyde or 4-methylthiobenzaldehyde, making 4-(methylsulfonyl)benzaldehyde an essential procurement for programs targeting reduced gastrointestinal toxicity profiles .

Organic Synthesis: Reactions Requiring Enhanced Aldehyde Electrophilicity and Moderate Lipophilicity

For synthetic chemistry applications requiring an electron-deficient aromatic aldehyde with specific polarity characteristics, 4-(methylsulfonyl)benzaldehyde (σp = 0.72) offers electrophilicity comparable to 4-nitrobenzaldehyde (σp = 0.78) but with distinct hydrogen-bonding capacity and LogP (~0.37) that differs substantially from common alternatives . This combination of strong electron-withdrawing character and moderate lipophilicity makes it particularly suitable for nucleophilic addition reactions where both reactivity and solubility profile influence synthetic outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylsulfonyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.